molecular formula C6H2Br2I2 B1598667 1,5-Dibromo-2,4-diiodobenzene CAS No. 96843-23-1

1,5-Dibromo-2,4-diiodobenzene

Cat. No.: B1598667
CAS No.: 96843-23-1
M. Wt: 487.7 g/mol
InChI Key: WRFGFOLOKJONHW-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-diiodobenzene is an organic compound with the molecular formula C6H2Br2I2. It is a halogenated derivative of benzene, characterized by the presence of two bromine atoms and two iodine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2,4-diiodobenzene can be synthesized through a multi-step process starting from benzene. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale. The use of concentrated sulfuric acid and iodine in the iodination step is common, and the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,4-diiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Coupling: Palladium-catalyzed coupling reactions, such as Suzuki coupling, are common for forming carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1,5-Dibromo-2,4-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,4-diiodobenzene involves its reactivity due to the presence of halogen atoms. These atoms can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2,4-diiodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated benzene derivatives. This makes it valuable in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

1,5-dibromo-2,4-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFGFOLOKJONHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398919
Record name Benzene, 1,5-dibromo-2,4-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96843-23-1
Record name 1,5-Dibromo-2,4-diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96843-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dibromo-2,4-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-DIBROMO-2,4-DIIODO-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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